2-cyano-3-(2,3-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide
Description
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Properties
IUPAC Name |
2-cyano-3-(2,3-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-13-19(21(29)27(26(13)2)16-8-4-3-5-9-16)25-20(28)15(12-24)11-14-7-6-10-17(22)18(14)23/h3-11H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYXRDYJJJKHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-3-(2,3-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.18 g/mol. Its structure includes a cyano group and a dichlorophenyl moiety, which are significant for its biological activity.
Biological Activity Overview
Pyrazole derivatives are known for various biological activities including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Analgesic
This specific compound has been studied for its potential in these areas.
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds similar to this compound can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the efficacy of pyrazole derivatives against cervical HeLa and prostate DU 205 cancer cell lines, demonstrating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated that it exhibits activity against various pathogens. The minimum inhibitory concentration (MIC) values for related pyrazole compounds suggest strong antimicrobial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
The mechanisms by which pyrazole derivatives exert their biological effects often involve the inhibition of specific enzymes or pathways critical to pathogen survival or cancer cell proliferation. For example, some studies suggest that these compounds may interfere with DNA synthesis or protein function in target cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Anticancer Studies : A derivative exhibited cytotoxicity with IC50 values ranging from 0.22 to 0.25 μg/mL against various cancer cell lines.
Compound Cell Line IC50 (μg/mL) 7b HeLa 0.22 7b DU 205 0.25 -
Antimicrobial Studies : Evaluation of MIC values showed significant activity against bacterial strains.
Pathogen MIC (μg/mL) Staphylococcus aureus 0.5 Staphylococcus epidermidis 0.75
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 2-cyano-3-(2,3-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide can inhibit cancer cell proliferation. For instance, derivatives with similar structural motifs were evaluated against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This positions the compound as a candidate for developing anti-inflammatory drugs.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that yield high purity and yield . Understanding the structure activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly influence the pharmacological properties of these compounds.
Neuropharmacological Applications
Some studies have explored the potential of pyrazole derivatives in modulating cannabinoid receptors, which are critical in neuropharmacology. Compounds with similar structures have shown affinity for CB1 receptors, suggesting potential applications in treating neurological disorders .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study evaluating a series of pyrazole derivatives, one compound demonstrated significant cytotoxicity against human colorectal cancer cells (HCT116). The study utilized various assays to confirm the mechanism of action and cellular uptake of the compound .
Case Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives through molecular docking simulations. The results indicated that certain modifications to the compound could enhance its inhibitory effects on 5-lipoxygenase activity, marking it as a promising candidate for further development .
Q & A
Q. Table 1. Key Crystallographic Data for Related Compounds
| Parameter | Value (This Compound) | Analog () |
|---|---|---|
| Crystal System | Monoclinic (C2/c) | Monoclinic (C2/c) |
| a (Å) | ~25.2 | 25.1853 |
| b (Å) | ~8.2 | 8.18108 |
| c (Å) | ~21.1 | 21.0978 |
| β (°) | ~119.8 | 119.772 |
| Dihedral Angles (°) | 48–80 | 48.45–80.70 |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDC·HCl, 273 K | 72 | 98 |
| DCC, RT | 58 | 85 |
| Solvent: DCM | 70 | 97 |
| Solvent: THF | 45 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
